molecular formula C15H12O3 B2788352 Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate CAS No. 205823-24-1

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate

Cat. No. B2788352
CAS RN: 205823-24-1
M. Wt: 240.258
InChI Key: KFHVKGQJVMQGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2’-formyl[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the CAS Number: 144291-47-4 . It has a molecular weight of 240.26 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in analytical chemistry for the determination of trace metals in water samples. It has also been used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, this compound has been used as a starting material for the synthesis of other compounds, such as polymers and polysaccharides.

Advantages and Limitations for Lab Experiments

The use of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available in many chemical supply stores. In addition, it is a versatile reagent, and it can be used in a variety of reactions. However, it should be noted that this compound is a toxic compound, and it should be handled with care.

Future Directions

There are a number of potential future directions for the use of Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate. It could be used in the synthesis of new organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it could be used as a starting material for the synthesis of other compounds, such as polymers and polysaccharides. Furthermore, this compound could be used in the development of new analytical methods for the determination of trace metals in water samples. Finally, this compound could be used in the development of new drugs or drug delivery systems.

Synthesis Methods

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate can be synthesized from the reaction of 1,1'-biphenyl-4-carboxylic acid and formaldehyde. The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of 80-90 °C. The reaction is catalyzed by p-toluenesulfonic acid, and the product is isolated by filtration and recrystallization.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(2-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVKGQJVMQGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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